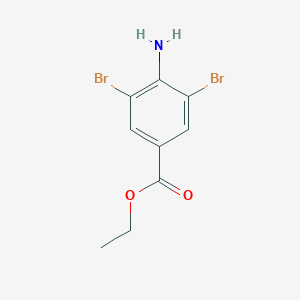

Ethyl 4-amino-3,5-dibromobenzoate

Description

BenchChem offers high-quality Ethyl 4-amino-3,5-dibromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3,5-dibromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWXLRODWPSPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356991 | |

| Record name | ethyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58922-06-8 | |

| Record name | ethyl 4-amino-3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

Publication Date: January 27, 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-3,5-dibromobenzoate, a key halogenated aromatic intermediate. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a deep understanding of the synthetic pathway, underlying mechanistic principles, and practical, field-tested laboratory protocols. We will delve into the strategic considerations for the electrophilic bromination of the activated aromatic system of ethyl 4-aminobenzoate, detailing a robust experimental procedure from starting materials to the purification and characterization of the final product. Emphasis is placed on safety, reproducibility, and the rationale behind critical process parameters, ensuring this guide serves as a self-validating resource for laboratory application.

Introduction and Strategic Importance

Ethyl 4-amino-3,5-dibromobenzoate is a valuable synthetic building block, primarily utilized in the fields of medicinal chemistry and materials science. The strategic placement of bromine atoms on the aniline ring significantly alters the electronic and steric properties of the parent molecule, ethyl 4-aminobenzoate (also known as Benzocaine). These halogen substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

The introduction of bromine atoms at the 3 and 5 positions enhances the lipophilicity of the molecule and provides sites for introducing further diversity. Derivatives of halogenated aminobenzoic acids are explored for various therapeutic applications, including the development of novel antibacterial and anticancer agents.[1][2] The core structure is a key component in the synthesis of targeted therapies and other biologically active molecules.[3] Therefore, a reliable and well-characterized synthetic route to Ethyl 4-amino-3,5-dibromobenzoate is of considerable interest to the scientific community.

This guide focuses on the most direct and efficient synthetic approach: the direct electrophilic bromination of ethyl 4-aminobenzoate.

Physicochemical and Spectroscopic Data Summary

A thorough understanding of the physicochemical properties of the starting materials and the final product is essential for successful synthesis, purification, and handling.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-amino-3,5-dibromobenzoate | N/A (Standard Nomenclature) |

| Molecular Formula | C₉H₉Br₂NO₂ | Inferred from structure |

| Molecular Weight | 322.98 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds |

| Parent Acid CAS | 4123-72-2 (for 4-Amino-3,5-dibromobenzoic acid) | [4] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.[5] | Inferred from structural similarity to related esters.[5] |

| ¹H NMR (Expected) | Signals for ethyl group (triplet & quartet), and aromatic proton (singlet), and amine protons (broad). | Based on standard chemical shifts.[6] |

| ¹³C NMR (Expected) | Signals for ethyl group carbons, ester carbonyl, and four distinct aromatic carbons. | Based on standard chemical shifts. |

| IR Spectroscopy (cm⁻¹) | Expected peaks for N-H stretch (amine), C=O stretch (ester), C-N stretch, and C-Br stretch. | Based on functional group analysis. |

Synthesis Methodology and Mechanistic Rationale

The synthesis of Ethyl 4-amino-3,5-dibromobenzoate is most effectively achieved through the direct electrophilic aromatic substitution of ethyl 4-aminobenzoate.

Choice of Synthetic Route

The chosen pathway involves the direct bromination of the readily available starting material, ethyl 4-aminobenzoate. The rationale is as follows:

-

Activating Group: The amino (-NH₂) group is a powerful activating group, strongly directing electrophilic attack to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, substitution is directed exclusively to the two ortho positions (C3 and C5).

-

Reagent Selection: While elemental bromine (Br₂) can be used, it is a highly corrosive and hazardous substance.[7][8] N-Bromosuccinimide (NBS) is often a preferred laboratory-scale brominating agent for activated aromatic rings as it is a solid and easier to handle.[1] However, for di-bromination, using a solution of bromine in a suitable solvent provides a more controlled and forceful reaction. Acetic acid is an excellent solvent for this reaction as it can protonate the amino group to a degree, slightly moderating its reactivity and preventing over-oxidation, while still allowing the desired bromination to proceed.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic bromination of an activated benzene ring. The mechanism proceeds in two key steps for each bromine addition:

-

Generation of the Electrophile & Attack: The bromine molecule becomes polarized, and the electron-rich aromatic ring attacks the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. The positive charge is delocalized over the ring and, importantly, onto the nitrogen atom of the amino group, which provides significant stabilization.

-

Rearomatization: A base (in this case, likely the solvent or the bromide ion) removes a proton from the carbon atom bearing the new bromine atom. This restores the aromaticity of the ring, yielding the brominated product.

This process occurs twice to yield the final 3,5-dibrominated product.

Mechanism Diagram

Caption: Electrophilic bromination mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 4-amino-3,5-dibromobenzoate on a laboratory scale.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 4-aminobenzoate | 165.19 | 30.0 | 4.96 g |

| Glacial Acetic Acid | 60.05 | - | 50 mL |

| Bromine (Br₂) | 159.81 | 63.0 (2.1 eq.) | 3.2 mL (10.1 g) |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | ~150 mL |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | ~50 mL |

| Dichloromethane (DCM) | 84.93 | - | ~200 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g |

| Ethanol (for recrystallization) | 46.07 | - | As needed |

Synthesis Workflow Diagram

Caption: Overall synthesis workflow.

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.96 g (30.0 mmol) of ethyl 4-aminobenzoate in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Bromine Addition: In a separate container, carefully prepare a solution of 3.2 mL (63.0 mmol) of bromine in 10 mL of glacial acetic acid. Using a dropping funnel, add this bromine solution dropwise to the cooled reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Causality Note: Slow, dropwise addition in an ice bath is critical to control the exothermic reaction and prevent unwanted side reactions or thermal decomposition.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. The crude product may precipitate. To neutralize the excess bromine, add a saturated solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

-

Neutralization & Precipitation: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will cause vigorous gas (CO₂) evolution. Continue adding until the solution is neutral or slightly basic (pH 7-8), which should fully precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts.

-

Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Safety and Hazard Management

The chemicals used in this synthesis are hazardous and must be handled with appropriate safety precautions.

-

Bromine (Br₂):

-

Hazards: Highly corrosive, toxic by inhalation, and causes severe skin burns.[7][8] Reacts violently with many organic compounds.[9]

-

Handling: Always handle liquid bromine in a well-ventilated chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or a laminate).[8][10] Have a bromine spill kit and an eyewash station readily available.[9]

-

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All extractions and evaporations must be performed in a fume hood.

-

Product (Ethyl 4-amino-3,5-dibromobenzoate): While specific toxicity data is not widely available, it should be handled as a potentially harmful chemical. Avoid inhalation of dust and contact with skin and eyes.[11]

Waste Disposal

-

Aqueous waste containing residual bromine should be quenched with sodium thiosulfate before neutralization and disposal according to institutional guidelines.

-

Halogenated organic waste (DCM) must be collected in a designated container.

Characterization

The identity and purity of the synthesized Ethyl 4-amino-3,5-dibromobenzoate should be confirmed using standard analytical techniques.

-

¹H NMR: Expect a triplet and quartet for the ethyl group, a singlet for the lone aromatic proton, and a broad singlet for the -NH₂ protons.

-

¹³C NMR: Expect distinct signals for the ethyl carbons, the ester carbonyl, and the aromatic carbons. The two brominated carbons (C3, C5) and the two non-brominated carbons (C2, C6) should be equivalent by symmetry.

-

FT-IR: Look for characteristic absorption bands corresponding to the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), the C=O of the ester (around 1700 cm⁻¹), and C-Br bonds (in the fingerprint region).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).

References

-

Appiah, C., et al. (2017). Modified synthetic procedure for azobenzene derivatives. Referenced in Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

-

PubChem. Compound Summary for CID 242793, Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Ethyl p-aminobenzoate. [Link]

-

PubChem. Compound Summary for CID 11959049, 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

Organic Syntheses. Ethyl 4-aminobenzoate (Indium-mediated reduction). [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Royal Society of Chemistry. Supporting Information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

Al-Dhfyan, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. [Link]

-

SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 11959049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. carlroth.com [carlroth.com]

- 8. dollycorporation.com [dollycorporation.com]

- 9. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. seastarchemicals.com [seastarchemicals.com]

- 11. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-amino-3,5-dibromobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from its precursor, analogous compounds, and established chemical principles to offer a robust technical resource.

Core Chemical Identity

Ethyl 4-amino-3,5-dibromobenzoate is a derivative of benzoic acid featuring an ethyl ester group, an amino group at the 4-position, and two bromine atoms at the 3 and 5 positions of the benzene ring.

Table 1: Key Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | Ethyl 4-amino-3,5-dibromobenzoate | N/A |

| CAS Number | 58922-06-8 | [1] |

| Molecular Formula | C₉H₉Br₂NO₂ | Inferred |

| Molecular Weight | 322.98 g/mol | Inferred |

| Canonical SMILES | CCOC(=O)C1=CC(Br)=C(N)C(Br)=C1 | Inferred |

Synthesis and Mechanism

The most logical and established route for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-3,5-dibromobenzoic acid. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration to yield the ethyl ester.

Diagram 1: Fischer Esterification Workflow

Caption: Fischer esterification of 4-amino-3,5-dibromobenzoic acid.

Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate (Proposed)

This protocol is based on the well-established esterification of similar aromatic carboxylic acids.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dibromobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

Physicochemical and Spectroscopic Properties

While specific experimental data for Ethyl 4-amino-3,5-dibromobenzoate is limited, the following properties can be predicted based on its structure and data from analogous compounds such as Ethyl 4-aminobenzoate and its halogenated derivatives.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Melting Point | Elevated compared to Ethyl 4-aminobenzoate (89-92 °C) due to increased molecular weight and intermolecular forces. | Comparison with halogenated analogs. |

| Boiling Point | Significantly higher than Ethyl 4-aminobenzoate (310 °C) due to the presence of two heavy bromine atoms. | [3] |

| Solubility | Likely soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | General solubility of similar organic esters. |

| Appearance | Expected to be a white to off-white crystalline solid. | Observation of similar aromatic amines and esters. |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The ethyl group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amino (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-Br and C-N carbons being significantly shifted), and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: Key characteristic peaks are anticipated for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1750 cm⁻¹), and C-Br stretching in the fingerprint region.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which is a definitive feature for its identification.

Applications in Research and Development

Halogenated anilines and their derivatives are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The bromine atoms in Ethyl 4-amino-3,5-dibromobenzoate serve as versatile synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Diagram 2: Synthetic Utility of Ethyl 4-amino-3,5-dibromobenzoate

Caption: Potential synthetic transformations of the title compound.

The amino and ester functionalities also offer sites for further chemical modification, making this molecule a trifunctional building block. Its structural similarity to known bioactive molecules suggests its potential as a scaffold in the design of novel therapeutic agents, particularly in areas where halogenated aromatics have shown promise.

Safety and Handling

-

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and dark place in a tightly sealed container.

-

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate is a potentially valuable, yet under-characterized, chemical intermediate. Its synthesis is predicted to be straightforward via Fischer esterification of the corresponding carboxylic acid. The presence of two bromine atoms, an amino group, and an ethyl ester group makes it a highly versatile building block for the synthesis of complex organic molecules with potential applications in pharmaceutical and materials science. Further experimental investigation into its precise physical, chemical, and toxicological properties is warranted to fully unlock its potential.

References

-

Alchem Pharmtech. (n.d.). CAS 4123-72-2 | 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

-

Chemsrc. (2023). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). 4123-72-2,4-Amino-3,5-dibromobenzoic Acid. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

-

Wang, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o785. Retrieved from [Link]

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

Sources

- 1. 4-Amino-3,5-dibromobenzoic acid ethyl ester | 58922-06-8 [chemicalbook.com]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 5. 4123-72-2|4-Amino-3,5-dibromobenzoic acid|BLD Pharm [bldpharm.com]

- 6. 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Ethyl 4-amino-3,5-dibromobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-amino-3,5-dibromobenzoate, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While a specific CAS number for this ethyl ester is not readily found in public databases, this guide will focus on its synthesis from the well-characterized precursor, 4-amino-3,5-dibromobenzoic acid (CAS No. 4123-72-2), its expected physicochemical properties, and its potential applications in drug discovery and organic synthesis.

Introduction and Rationale

Halogenated organic molecules are of paramount importance in the development of novel pharmaceuticals and functional materials. The introduction of halogen atoms, such as bromine, into an aromatic scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 4-amino-3,5-dibromobenzoate, as a derivative of p-aminobenzoic acid (PABA), presents an intriguing scaffold for the synthesis of a wide array of more complex molecules. The presence of the amino, ester, and dibromo functionalities provides multiple reactive sites for further chemical modifications, making it a valuable intermediate for the generation of compound libraries for high-throughput screening.

Physicochemical Properties

The properties of Ethyl 4-amino-3,5-dibromobenzoate can be predicted based on its structure and by analogy to similar compounds. The key physicochemical parameters for its precursor, 4-amino-3,5-dibromobenzoic acid, are summarized in the table below.

| Property | Value (for 4-amino-3,5-dibromobenzoic acid) | Source |

| CAS Number | 4123-72-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅Br₂NO₂ | [1][2][3][4] |

| Molecular Weight | 294.93 g/mol | [2][3][4] |

| Boiling Point | 391.1 ± 42.0 °C at 760 mmHg | [1] |

| Density | 2.2 ± 0.1 g/cm³ | [1] |

For the target compound, Ethyl 4-amino-3,5-dibromobenzoate , the expected molecular formula is C₉H₉Br₂NO₂ and the molecular weight would be approximately 322.98 g/mol . The esterification of the carboxylic acid to an ethyl ester is expected to decrease the boiling point and increase its solubility in organic solvents compared to the parent carboxylic acid.

Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

The most direct and common method for the synthesis of Ethyl 4-amino-3,5-dibromobenzoate is the Fischer-Speier esterification of 4-amino-3,5-dibromobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol, which serves as both the reactant and the solvent.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from analogous procedures for the esterification of substituted aminobenzoic acids.[5][6][7]

Materials and Reagents:

-

4-amino-3,5-dibromobenzoic acid (CAS: 4123-72-2)

-

Anhydrous Ethanol (ACS grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dibromobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension. The addition is exothermic and may cause the reaction mixture to warm.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-cold deionized water.

-

Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is slightly basic (pH ~ 8).

-

The crude Ethyl 4-amino-3,5-dibromobenzoate will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl ester.

-

Dry the purified product under vacuum.

-

Causality in Experimental Choices:

-

Excess Ethanol: The use of excess ethanol shifts the equilibrium of the reversible esterification reaction towards the formation of the ethyl ester product, in accordance with Le Châtelier's Principle.[6]

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Neutralization: The addition of sodium bicarbonate is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, allowing for the precipitation of the neutral ester product.

Diagram of the Synthesis Workflow:

Caption: Fischer-Speier Esterification Workflow.

Analytical Characterization

To confirm the identity and purity of the synthesized Ethyl 4-amino-3,5-dibromobenzoate, a combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and the amino group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with characteristic shifts due to the bromine and amino substituents), and the carbons of the ethyl group. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the two bromine atoms. |

| Melting Point | A sharp melting point range for the purified crystalline solid. |

Applications in Drug Discovery and Organic Synthesis

Ethyl 4-amino-3,5-dibromobenzoate serves as a key intermediate in the synthesis of a variety of biologically active molecules. The amino group can be readily acylated, alkylated, or diazotized for further functionalization. The ester can be hydrolyzed back to the carboxylic acid or converted to an amide. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds.

Potential areas of application include:

-

Synthesis of Novel Antimicrobial Agents: The PABA scaffold is a known component of folate biosynthesis, and its derivatives are often explored as antimicrobial agents.

-

Development of Anticancer Therapeutics: Substituted aminobenzoates have been investigated as scaffolds for various anticancer agents.[8]

-

Probes for Biochemical Pathways: The molecule can be functionalized with fluorescent tags or other reporter groups to serve as a probe for studying biological processes.

Diagram of Potential Synthetic Transformations:

Caption: Potential Synthetic Utility of the Title Compound.

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate, while not having a readily available dedicated CAS number, represents a valuable and accessible synthetic intermediate. Its preparation from 4-amino-3,5-dibromobenzoic acid via Fischer-Speier esterification is a straightforward and scalable process. The multiple functional groups present in the molecule provide a rich platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and utilize this versatile building block in their research endeavors.

References

-

Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. [Link]

-

Chemsrc. (2022). 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2. [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. [Link]

-

Song, J., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o785. [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3,5-dibromobenzoic acid | CAS No : 4123-72-2. [Link]

-

Mary, Y. S., et al. (2018). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Journal of Molecular Structure, 1157, 499-511. [Link]

-

Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o640. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

Sources

- 1. 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2 | Chemsrc [chemsrc.com]

- 2. 4-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 11959049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4123-72-2|4-Amino-3,5-dibromobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-amino-3,5-dibromobenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of Ethyl 4-amino-3,5-dibromobenzoate

Introduction: A Versatile Halogenated Intermediate

Ethyl 4-amino-3,5-dibromobenzoate is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive amino group, an ester functional group, and two bromine atoms on the benzene ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. The strategic placement of the bromine atoms and the amino group influences the molecule's reactivity and provides handles for a variety of chemical transformations. This guide offers a comprehensive overview of its molecular structure, properties, synthesis, and critical applications, with a focus on its role in drug development.

Molecular Identity and Physicochemical Profile

The fundamental identity of a chemical compound is established by its unique identifiers and physical properties. These data are crucial for database retrieval, experimental design, and safety assessments.

Chemical Identifiers

-

IUPAC Name: Ethyl 4-amino-3,5-dibromobenzoate

-

CAS Number: 38986-77-3

-

Molecular Formula: C₉H₉Br₂NO₂

-

InChI: InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-3-5(10)7(12)6(11)8(4)12/h3H,2,12H2,1H3

-

SMILES: CCOC(=O)c1cc(Br)c(N)c(Br)c1

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-amino-3,5-dibromobenzoate and its parent acid is presented below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Molecular Weight | 322.98 g/mol | Computed |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[1] |

| Melting Point | Not available | - |

| Boiling Point | ~428.9 °C at 760 mmHg (Predicted) | - |

| Density | ~1.9 g/cm³ (Predicted) | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, chloroform, and ethyl acetate.[1] | Inferred from related compounds[1] |

Note: Experimental data for the title compound is limited. Some values are predicted or inferred from structurally similar compounds like 4-amino-3,5-dibromobenzoic acid and ethyl 4-aminobenzoate.[1][2]

Structural Elucidation and Spectroscopic Signature

The molecular structure of Ethyl 4-amino-3,5-dibromobenzoate is defined by a central benzene ring substituted with an amino group (-NH₂), an ethyl ester group (-COOCH₂CH₃), and two bromine atoms (-Br) at positions 3 and 5 relative to the ester.

Caption: 2D structure of Ethyl 4-amino-3,5-dibromobenzoate.

Spectroscopic Analysis (Predicted)

While specific spectral data is not widely published, the expected spectroscopic signatures can be inferred from its functional groups and comparison to analogues like ethyl 4-aminobenzoate.[3][4][5]

-

¹H NMR: The spectrum would show a triplet and a quartet for the ethyl group protons. The aromatic region would display a singlet for the two equivalent protons on the benzene ring. The amino group protons would appear as a broad singlet.

-

¹³C NMR: The spectrum would reveal distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique carbons of the aromatic ring. The carbons attached to bromine would be significantly shifted.

-

FT-IR: Characteristic absorption bands would be observed for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Synthesis Protocol: Esterification of 4-Amino-3,5-dibromobenzoic Acid

A primary and straightforward method for synthesizing Ethyl 4-amino-3,5-dibromobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 4-amino-3,5-dibromobenzoic acid.[6][7] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Causality Behind Experimental Choices:

-

Reactant: 4-Amino-3,5-dibromobenzoic acid serves as the readily available starting material.[2][7]

-

Reagent (Alcohol): An excess of absolute ethanol is used both as the reactant to form the ethyl ester and as the solvent for the reaction. Using it in excess drives the equilibrium towards the product side, maximizing the yield, according to Le Châtelier's principle.

-

Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Reaction Condition (Heat): The reaction is heated to reflux to increase the reaction rate and ensure it proceeds to completion in a reasonable timeframe.

Caption: Synthetic workflow for Ethyl 4-amino-3,5-dibromobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-3,5-dibromobenzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 volumes) to the flask to serve as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done with caution.

-

Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of cold water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

Application in Drug Development: The Synthesis of Ambroxol

The primary and most well-documented application of the 4-amino-3,5-dibromobenzoyl scaffold is in the synthesis of the mucolytic drug Ambroxol.[8][9] Ambroxol is widely used to treat respiratory diseases by clearing mucus from the lungs.[9] While the direct precursor is often the corresponding aldehyde (2-amino-3,5-dibromobenzaldehyde), the ester or acid can be readily converted to this intermediate. The core structure of Ethyl 4-amino-3,5-dibromobenzoate provides the essential dibrominated aniline moiety required for the final drug molecule.

The synthesis of Ambroxol typically involves the reductive amination between 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol.[9]

Caption: Pathway from the dibromo scaffold to the drug Ambroxol.

This synthetic linkage underscores the importance of Ethyl 4-amino-3,5-dibromobenzoate as a key starting material or intermediate in the pharmaceutical industry. Its unique substitution pattern is directly incorporated into the final active pharmaceutical ingredient (API). Beyond Ambroxol, related halogenated aminobenzoates are explored as intermediates for agrochemicals, dyes, and other novel pharmaceuticals, highlighting the broad utility of this class of compounds.[10]

Conclusion

Ethyl 4-amino-3,5-dibromobenzoate is more than just a chemical structure; it is an enabling tool for chemical innovation. Its defined molecular architecture, characterized by strategically placed functional groups, provides a robust platform for constructing complex and high-value molecules. The insights into its synthesis and its pivotal role as a precursor to the widely used drug Ambroxol demonstrate its tangible impact in medicinal chemistry and drug development. This guide serves as a foundational resource for scientists and researchers aiming to leverage the synthetic potential of this important halogenated intermediate.

References

-

PubChem. (n.d.). Ethyl 4-amino-3-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gryl, M., Bąk, A., & Sławiński, J. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–641. Retrieved from [Link]

-

Song, J.-L., Liu, H.-L., & Wang, D.-Q. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o785. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dibromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3,5-dibromobenzoic acid. Retrieved from [Link]

- Patel, R. K., et al. (2022). Process for the preparation of highly pure crystalline ambroxol hydrochloride. (WO2022090845A1). Google Patents.

-

Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 56, 69. Retrieved from [Link]

-

Reji, T. F. A., et al. (2020). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. ResearchGate. Retrieved from [Link]

- Li, J., et al. (2015). Synthesis method of ambroxol hydrochloride. (CN104788326A). Google Patents.

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 9 for the synthesis of Ambroxol Hydrochloride. Retrieved from [Link]

- Kompis, I., & Wick, A. (1990). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (US4908470A). Google Patents.

-

ResearchGate. (2019). How to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Ambroxol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Amino-3,5-dibromobenzoic acid | CAS#:4123-72-2 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethyl 3-aminobenzoate(582-33-2) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 11959049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of Ethyl 4-amino-3,5-dibromobenzoate: A Predictive and Methodological Guide

Introduction: The Structural and Spectroscopic Landscape

Ethyl 4-amino-3,5-dibromobenzoate is an aromatic compound featuring an ethyl ester, a primary amine, and two bromine atoms substituted on the benzene ring. This unique combination of functional groups dictates its chemical reactivity and its interaction with electromagnetic radiation and magnetic fields, which are the bases of its spectroscopic signatures. The following sections will provide a theoretical yet in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the known spectral properties of closely related molecules, including Ethyl 4-aminobenzoate and its halogenated derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following is a predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-amino-3,5-dibromobenzoate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The two bromine atoms ortho to the amino group and meta to the ester group will significantly influence the chemical environment of the aromatic protons.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| -CH₂CH₃ | ~1.35 | Triplet (t) | ~7.1 | Standard chemical shift for a methyl group adjacent to a methylene group in an ethyl ester. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal due to quadrupole broadening and exchange. |

| -CH₂CH₃ | ~4.30 | Quartet (q) | ~7.1 | Typical chemical shift for a methylene group in an ethyl ester, deshielded by the adjacent oxygen atom. |

| Ar-H | ~8.0 | Singlet (s) | - | Due to the symmetrical disubstitution of bromine atoms, the two aromatic protons are chemically equivalent and will appear as a singlet. The strong electron-withdrawing effect of the bromine atoms and the ester group will shift this signal downfield. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₂C H₃ | ~14.5 | Standard chemical shift for a terminal methyl carbon in an ethyl group. |

| -C H₂CH₃ | ~61.0 | Typical chemical shift for the methylene carbon of an ethyl ester. |

| C3, C5 (C-Br) | ~109.0 | The carbons directly attached to bromine will be significantly shielded by the heavy atom effect and influenced by the amino group. |

| C1 (C-COOEt) | ~122.0 | The ipso-carbon attached to the ester group. |

| C2, C6 (C-H) | ~133.0 | The aromatic carbons bearing protons will be deshielded by the adjacent bromine and ester groups. |

| C4 (C-NH₂) | ~148.0 | The carbon attached to the nitrogen of the amino group. |

| -C=O | ~165.0 | The carbonyl carbon of the ester group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Ethyl 4-amino-3,5-dibromobenzoate.

Materials:

-

Ethyl 4-amino-3,5-dibromobenzoate sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 128-1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Caption: Molecular structure of Ethyl 4-amino-3,5-dibromobenzoate with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium-Strong | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic |

| 2980 - 2850 | Medium | C-H Stretching | Aliphatic (Ethyl group) |

| ~1715 | Strong | C=O Stretching | Ester |

| ~1600 | Medium | C=C Stretching | Aromatic Ring |

| ~1250 | Strong | C-O Stretching | Ester |

| ~1100 | Strong | C-O Stretching | Ester |

| Below 800 | Strong | C-Br Stretching | Aryl Halide |

The presence of the two bromine atoms is not expected to dramatically shift the positions of the primary functional group absorptions but may introduce subtle changes in the fingerprint region.

Experimental Protocol for IR Spectrum Acquisition (ATR Method)

Objective: To obtain a high-quality IR spectrum of Ethyl 4-amino-3,5-dibromobenzoate.

Materials:

-

Ethyl 4-amino-3,5-dibromobenzoate sample (solid or oil)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the major peaks and correlate them to the functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.

Caption: Correlation of functional groups in Ethyl 4-amino-3,5-dibromobenzoate with their expected IR absorption regions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

The most characteristic feature of the mass spectrum of Ethyl 4-amino-3,5-dibromobenzoate will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

| m/z (predicted) | Ion | Comments |

| 323, 325, 327 | [M]⁺ | Molecular ion peak. The isotopic pattern will show three peaks with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of two bromine atoms. |

| 278, 280, 282 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. This will also exhibit a 1:2:1 isotopic pattern. |

| 250, 252, 254 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the above fragment. The 1:2:1 isotopic pattern will be retained. |

Experimental Protocol for Mass Spectrum Acquisition (ESI-MS)

Objective: To obtain the mass spectrum of Ethyl 4-amino-3,5-dibromobenzoate to confirm its molecular weight and isotopic pattern.

Materials:

-

Ethyl 4-amino-3,5-dibromobenzoate sample

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (typically in the low µg/mL to ng/mL range).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Spectrum Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster ([M+H]⁺ in the case of ESI).

-

Analyze the isotopic pattern to confirm the presence of two bromine atoms.

-

If fragmentation is observed (or induced via MS/MS), identify the major fragment ions.

-

Caption: Predicted major fragmentation pathway for Ethyl 4-amino-3,5-dibromobenzoate in mass spectrometry.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic analysis of Ethyl 4-amino-3,5-dibromobenzoate. While awaiting the publication of experimental data, the predictive analysis and detailed methodologies herein offer valuable insights for researchers working with this compound. The key identifying features to look for are the singlet aromatic proton signal in ¹H NMR, the characteristic isotopic pattern in the mass spectrum, and the distinct vibrational bands of the amine and ester functional groups in the IR spectrum. The provided protocols represent standard, validated methods for obtaining high-quality spectroscopic data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide on the Solubility of Ethyl 4-amino-3,5-dibromobenzoate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of the solubility of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to the robust development of pharmaceutical manufacturing processes. This guide provides an in-depth technical analysis of the solubility of Ethyl 4-amino-3,5-dibromobenzoate, a key intermediate in the synthesis of various pharmaceuticals. By presenting a detailed examination of its solubility in a range of organic solvents, this document aims to equip researchers, chemists, and drug development professionals with the critical knowledge required for process optimization, including reaction design, crystallization, and purification strategies. The methodologies and data presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction: The Critical Role of Solubility in Pharmaceutical Process Chemistry

Ethyl 4-amino-3,5-dibromobenzoate is a crucial building block in the synthesis of numerous pharmaceutical compounds. The efficiency of its conversion to downstream products, as well as the purity and crystal form of the resulting APIs, are intrinsically linked to its solubility characteristics in the chosen solvent systems. Inadequate solubility can lead to a host of manufacturing challenges, including:

-

Suboptimal Reaction Kinetics: Incomplete dissolution of reactants can result in heterogeneous reaction mixtures, leading to slower reaction rates, incomplete conversions, and the formation of undesirable byproducts.

-

Inefficient Crystallization: The selection of an appropriate solvent is paramount for achieving high-yield, high-purity crystallization. A solvent must be chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures to ensure efficient recovery of the product.

-

Purification Challenges: The ability to selectively crystallize the desired compound while leaving impurities in solution is a cornerstone of pharmaceutical purification. This requires a nuanced understanding of the solubility of both the target molecule and its impurities in various solvents.

This technical guide provides a thorough investigation into the solubility of Ethyl 4-amino-3,5-dibromobenzoate, offering a foundational dataset for informed decision-making in pharmaceutical process development.

Physicochemical Properties of Ethyl 4-amino-3,5-dibromobenzoate

A clear understanding of the physicochemical properties of Ethyl 4-amino-3,5-dibromobenzoate is essential for interpreting its solubility behavior across different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₉Br₂NO₂ | N/A |

| Molecular Weight | 322.98 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 85-88 °C | [1][2] |

The molecular structure of Ethyl 4-amino-3,5-dibromobenzoate, featuring an aromatic amine, two bromine atoms, and an ethyl ester, confers a specific polarity and hydrogen bonding capability that dictates its interaction with various solvents.

Methodology for Solubility Determination: A Self-Validating Protocol

To ensure the generation of accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard and is the recommended protocol.[3][4][5] This method allows for the establishment of thermodynamic equilibrium between the dissolved and undissolved solute, providing a true measure of solubility at a given temperature.

Experimental Protocol: Isothermal Shake-Flask Method

The following step-by-step protocol is designed to be a self-validating system, incorporating critical control points to ensure the integrity of the results.

Caption: A detailed workflow for the experimental determination of the solubility of Ethyl 4-amino-3,5-dibromobenzoate.

Rationale for Experimental Design

-

Isothermal Conditions: Solubility is highly temperature-dependent. The use of a temperature-controlled shaker bath is critical for maintaining a constant temperature throughout the equilibration period, ensuring that the measured solubility is accurate for the specified temperature.

-

Achieving Equilibrium: A prolonged agitation time is necessary to ensure that the solution has reached thermodynamic equilibrium. This is verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.

-

Accurate Phase Separation: The filtration step is crucial to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility. Pre-equilibrating the syringe and filter to the experimental temperature is essential to avoid any temperature-induced precipitation or dissolution during sampling.

-

Gravimetric Analysis: The gravimetric method, involving the evaporation of the solvent and weighing the residual solute, is a direct and robust method for determining solubility. For more volatile solutes or when higher precision is required, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed for the quantitative analysis of the solute in the filtrate.

Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | Moderate to High | The amino and ester groups of the solute can participate in hydrogen bonding with the hydroxyl group of the alcohol. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | Moderate to High | The polar nature of these solvents will effectively solvate the polar functional groups of the solute. |

| Nonpolar Aromatic Solvents | Toluene, Xylene | Low to Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar functional groups will be poorly solvated. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these solvents will result in poor solvation. |

Influence of Temperature on Solubility

The dissolution of a crystalline solid is typically an endothermic process, meaning that the solubility of Ethyl 4-amino-3,5-dibromobenzoate is expected to increase with increasing temperature in most organic solvents. This relationship is crucial for the design of crystallization processes, where the compound is dissolved in a suitable solvent at an elevated temperature to create a supersaturated solution, which upon cooling, yields the crystalline product.

The temperature dependence of solubility can be described by the van't Hoff equation, which provides a thermodynamic basis for understanding the dissolution process.

Thermodynamic Considerations and Predictive Models

The solubility of a compound is governed by the Gibbs free energy of dissolution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution. For a spontaneous dissolution process, ΔG_sol must be negative.

While experimental determination remains the most accurate method, several thermodynamic models can be used to predict solubility.[6][7][8] Models such as the Hildebrand and Hansen solubility parameters provide a semi-quantitative method for predicting solubility based on the cohesive energy densities of the solute and solvent.[9] More sophisticated computational methods, such as COSMO-RS, can also provide valuable predictions of solubility.[6]

Practical Applications in Process Development

The solubility data and understanding presented in this guide can be directly applied to:

-

Solvent Screening and Selection: The provided information allows for a more targeted approach to solvent screening for both reaction and crystallization processes, saving time and resources.

-

Crystallization Process Optimization: A thorough understanding of the solubility curve as a function of temperature is essential for designing robust and reproducible crystallization processes that deliver the desired crystal form and purity.

-

Process Safety and Control: Knowledge of the solubility limits at different temperatures is critical for preventing unwanted precipitation in process equipment, which can lead to blockages and operational failures.

Conclusion

This technical guide has outlined the critical importance of understanding the solubility of Ethyl 4-amino-3,5-dibromobenzoate in organic solvents for the development of efficient and robust pharmaceutical manufacturing processes. By providing a detailed, self-validating experimental protocol and a framework for interpreting solubility data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough experimental investigation based on the principles and methodologies described herein will provide the necessary data to optimize synthetic and purification processes, ultimately contributing to the development of high-quality pharmaceutical products.

References

-

ChemBK. Ethyl 4-aminobenzoate. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]

-

ResearchGate. Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

Sources

- 1. Ethyl 4-aminobenzoate 0.98 Et-PABA [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-amino-3,5-dibromobenzoate: A Versatile Scaffold for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Ethyl 4-amino-3,5-dibromobenzoate is a prime example of a molecular scaffold engineered for versatility. Its trifunctional nature—an aromatic amine, an ethyl ester, and two ortho-bromine substituents—provides three distinct and orthogonally reactive sites. This guide offers a deep dive into the synthetic utility of this compound, moving beyond catalog data to provide field-proven insights into its preparation, reactivity, and application as a cornerstone in the synthesis of complex molecular architectures. For the drug development professional, this molecule is not merely a reagent but a strategic starting point for library synthesis and the development of novel active pharmaceutical ingredients (APIs).

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's properties is critical for reaction planning and quality control. While specific experimental data for Ethyl 4-amino-3,5-dibromobenzoate is not broadly published, we can deduce a reliable profile from its parent acid, 4-amino-3,5-dibromobenzoic acid, and related analogs.

| Property | Predicted/Inferred Value | Rationale & Expert Commentary |

| Molecular Formula | C₉H₉Br₂NO₂ | - |

| Molecular Weight | 322.98 g/mol | - |

| Appearance | Off-white to light brown crystalline solid | Analogous aminobenzoates are typically crystalline solids. Color may vary based on purity. |

| Melting Point | >100 °C (estimated) | The parent acid has a high melting point. Esterification will lower it, but the dibromo-substitution and potential for hydrogen bonding will keep it relatively high. |

| Solubility | Soluble in DCM, EtOAc, THF, Acetone; Sparingly soluble in alcohols; Insoluble in water. | The ethyl ester group increases organosolubility compared to the parent acid. The polar amino group provides some solubility in polar aprotic solvents. |

| ¹H NMR (400 MHz, CDCl₃) | ~8.0 ppm (s, 2H, Ar-H), ~4.6 ppm (br s, 2H, NH₂), 4.35 ppm (q, 2H, OCH₂), 1.38 ppm (t, 3H, CH₃) | The two aromatic protons are equivalent and appear as a singlet, shifted downfield by the ester and bromine atoms. The amino protons will be a broad singlet. The ethyl ester protons will show a characteristic quartet and triplet. |

| ¹³C NMR (100 MHz, CDCl₃) | ~165, 148, 135, 115, 110, 62, 14 ppm | Expect signals for the carbonyl, the four distinct aromatic carbons (C-NH₂, C-Br, C-COOEt, C-H), and the two ethyl carbons. The C-Br carbons will be significantly shifted. |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), ~3000 (Ar C-H stretch), ~2900 (Alkyl C-H stretch), ~1715 (C=O stretch), ~1600 (N-H bend & C=C stretch), ~1250 (C-O stretch), <700 (C-Br stretch) | The primary amine shows two characteristic N-H stretching bands. The ester carbonyl is a strong, sharp peak. The C-Br stretch is in the fingerprint region. |

Recommended Synthesis Protocol

The most direct and industrially scalable synthesis of Ethyl 4-amino-3,5-dibromobenzoate involves a two-step process starting from 4-aminobenzoic acid. This approach ensures high purity and yield.

Workflow for Synthesis

Caption: Synthesis workflow for Ethyl 4-amino-3,5-dibromobenzoate.

Step 1: Synthesis of 4-Amino-3,5-dibromobenzoic Acid

-

Setup: In a fume hood, charge a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet to a scrubber (containing sodium thiosulfate solution) with 4-aminobenzoic acid (137 g, 1.0 mol) and glacial acetic acid (500 mL).

-

Bromination: Stir the suspension until a homogenous mixture is formed. From the dropping funnel, add a solution of bromine (352 g, 2.2 mol) in glacial acetic acid (150 mL) dropwise over 2-3 hours. Maintain the temperature below 30°C using a water bath.

-

Expert Insight: The amino group is a powerful activating group, directing the bromine to the ortho positions. Using a slight excess of bromine ensures complete dibromination. The reaction is highly exothermic and releases HBr gas, necessitating careful temperature control and a scrubber.

-

-

Reaction Completion & Isolation: After the addition is complete, stir the mixture at room temperature for an additional 4 hours. The product will precipitate as a white solid.

-

Workup: Pour the reaction mixture into 2 L of cold water with stirring. Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Drying: Dry the solid in a vacuum oven at 60-70°C to yield 4-amino-3,5-dibromobenzoic acid.

Step 2: Synthesis of Ethyl 4-amino-3,5-dibromobenzoate

-

Setup: Charge a 1 L round-bottom flask with 4-amino-3,5-dibromobenzoic acid (296 g, 1.0 mol), absolute ethanol (600 mL), and concentrated sulfuric acid (10 mL). Equip the flask with a reflux condenser.

-

Esterification: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate system).

-

Expert Insight: This is a classic Fischer esterification. Using a large excess of ethanol drives the equilibrium towards the product. Sulfuric acid acts as the essential catalyst. A Dean-Stark trap can be used for more efficient water removal but is often unnecessary given the excess of ethanol.

-

-

Workup: Cool the reaction mixture to room temperature and slowly pour it into 2 L of ice-cold saturated sodium bicarbonate solution to neutralize the sulfuric acid. Stir until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure Ethyl 4-amino-3,5-dibromobenzoate.

The Three Pillars of Reactivity: A Synthetic Chemist's Guide

The power of Ethyl 4-amino-3,5-dibromobenzoate lies in its three distinct reactive centers. Understanding how to selectively address each one is key to unlocking its full potential.

Caption: Key reaction pathways for Ethyl 4-amino-3,5-dibromobenzoate.

Transformations at the Aryl Bromide Positions (C-Br)

The two bromine atoms are prime handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex bi-aryl systems and other carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[1][2]

-

Setup: To a dry Schlenk flask under an inert argon atmosphere, add Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (3.0-4.0 equiv.).

-

Expert Insight: Using a slight excess of the boronic acid and a strong inorganic base is crucial. For sterically hindered substrates or less reactive boronic acids, a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos) may be required to achieve high conversion.[3]

-

-

Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography on silica gel.

-

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst (typically CuI).[4][5] This is invaluable for creating rigid linkers in drug molecules.

-

Buchwald-Hartwig Amination: To form a C-N bond, this reaction couples the aryl bromide with a primary or secondary amine.[2][6] This allows for the synthesis of complex diamine structures. Careful choice of ligand and base is critical to prevent side reactions.

Transformations at the Amino Group (C-NH₂)

The nucleophilic amino group can be readily functionalized.